molecular formula Bi2Ge2O7 B577836 Bismuth germanium oxide (Bi12GeO20) CAS No. 12233-73-7

Bismuth germanium oxide (Bi12GeO20)

Cat. No.: B577836
CAS No.: 12233-73-7
M. Wt: 675.214
InChI Key: ZYCVCWCDWHVKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sillenite Family Classification and Significance

Bismuth germanium oxide (Bi₁₂GeO₂₀) belongs to the sillenite family , a group of bismuth-based compounds with the general formula Bi₁₂XO₂₀ , where X represents tetravalent cations such as Ge, Si, Ti, or Ga. These materials derive their name from Lars Gunnar Sillén, a Swedish chemist renowned for his work on bismuth-oxygen systems. The sillenite structure is characterized by a cubic crystal system (space group I23) with a lattice parameter of a ≈ 10.11–10.30 Å, depending on dopants and synthesis conditions.

The significance of sillenites lies in their multifunctional properties , including:

  • Nonlinear optical behavior : High electro-optic coefficients (e.g., 3.3 pm/V for Bi₁₂GeO₂₀).
  • Photorefractivity : Useful for holographic data storage and optical modulation.
  • Piezoelectricity : Strong electromechanical coupling, enabling applications in surface acoustic wave (SAW) devices.

Table 1: Key Members of the Sillenite Family

Compound X Element Key Applications
Bi₁₂GeO₂₀ Ge Electro-optics, piezoelectrics
Bi₁₂SiO₂₀ Si Photorefractive devices
Bi₁₂TiO₂₀ Ti Nonlinear optics
Bi₂₅GaO₃₉ Ga Photocatalysis

Historical Development of Bi₁₂GeO₂₀ Research

The study of Bi₁₂GeO₂₀ began in the mid-20th century with the discovery of its cubic structure in 1967. Early research focused on its piezoelectric properties , with Warner and Ballman demonstrating its potential for acoustic wave modulation in 1967. By the 1970s–1980s , advancements in crystal growth techniques, such as the Czochralski method, enabled the production of high-quality single crystals for optoelectronic applications.

In the 21st century , interest shifted toward its photocatalytic and energy-related applications . For example:

  • 2014 : Hydrothermal synthesis of Bi₁₂GeO₂₀ microspheres with enhanced visible-light activity.
  • 2016 : Co-doping with Ba and Mg improved photocatalytic degradation of Rhodamine B.
  • 2020 : Europium-doped Bi₁₂GeO₂₀ crystals exhibited tunable luminescence for photonic devices.

Fundamental Properties Overview

Structural Properties :

  • Crystal system : Cubic (I23 space group) with lattice constant a = 10.1455 Å.
  • Coordination geometry : Bismuth atoms occupy heptacoordinated sites, while germanium forms regular tetrahedra (Ge–O bond length: 1.717 Å).

Optical and Electrical Properties :

  • Refractive index : >2.5 at visible wavelengths, with dispersion formula:
    $$ n^2 - 1 = 2.165 + \frac{2.655\lambda^2}{\lambda^2 - 0.07891} $$.
  • Bandgap : ~2.8 eV, enabling visible-light photocatalysis.
  • Photoconductivity : Mediated by electron traps at 0.3–0.7 eV depths.

Mechanical Properties :

  • Hardness : 3.7–6.3 GPa (Vickers).
  • Elastic constants : C₁₁ = 107.5 GPa, C₁₂ = 23.7 GPa, C₄₄ = 23.7 GPa.

Table 2: Key Physical Properties of Bi₁₂GeO₂₀

Property Value
Density 9.22 g/cm³
Melting Point ~925°C
Thermal Conductivity Low (anisotropic)
Solubility Soluble in HCl

Comparison with Related Bismuth-Based Compounds

Bi₁₂GeO₂₀ is often compared to other bismuth oxides:

  • Bi₁₂SiO₂₀ (Sillenite) :

    • Similar cubic structure but with a smaller lattice constant (a = 10.11 Å).
    • Higher photorefractive efficiency but lower thermal stability.
  • Bi₄Ge₃O₁₂ (BGO Scintillator) :

    • Eulytite structure (space group I43d) with superior scintillation output (~8,500 photons/MeV).
    • Used in positron emission tomography (PET) detectors, unlike Bi₁₂GeO₂₀.
  • γ-Bi₂O₃ :

    • Parent structure of sillenites but metastable.
    • Lacks the germanium/silicon framework, reducing optical versatility.

Functional Differences :

  • Bi₁₂GeO₂₀ : Preferred for electro-optic modulators due to its high Pockels effect.
  • Bi₄Ge₃O₁₂ : Dominates radiation detection applications.

Properties

CAS No.

12233-73-7

Molecular Formula

Bi2Ge2O7

Molecular Weight

675.214

IUPAC Name

dibismuth;germanium(4+);oxygen(2-)

InChI

InChI=1S/2Bi.2Ge.7O/q2*+3;2*+4;7*-2

InChI Key

ZYCVCWCDWHVKPP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ge+4].[Ge+4].[Bi+3].[Bi+3]

Synonyms

dodecabismuth germanium icosaoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sillenite-Type Compounds: Bi₁₂SiO₂₀ (BSO) and Bi₁₂TiO₂₀ (BTO)

Bi₁₂GeO₂₀ belongs to the sillenite family (general formula Bi₁₂MO₂₀, M = Ge, Si, Ti), sharing structural similarities with Bi₁₂SiO₂₀ (BSO) and Bi₁₂TiO₂₀ (BTO). Key differences arise from the central tetrahedral atom (Ge, Si, or Ti):

Property Bi₁₂GeO₂₀ Bi₁₂SiO₂₀ (BSO) Bi₁₂TiO₂₀ (BTO) References
Bandgap (eV) ~2.8 (indirect) ~3.1 (indirect) ~2.5 (indirect)
Transmission Edge (nm) 400–450 380–420 450–500
Photorefractive Sensitivity Moderate High Low
Piezoelectric Coupling Strong (k₁₅ ~ 0.3) Moderate Weak
Optical Activity High (rotation: 37°/mm @ 633 nm) Moderate (22°/mm) Low (15°/mm)
  • Optical Properties : Bi₁₂GeO₂₀ exhibits a red-shifted absorption edge compared to BSO, attributed to Ge⁴⁺ orbitals contributing to a narrower bandgap . BTO, with Ti⁴⁺, shows broader absorption in the visible range due to charge-transfer transitions .
  • Photorefractive Efficiency : BSO outperforms Bi₁₂GeO₂₀ in holographic applications due to faster carrier mobility (10⁻⁴ cm²/Vs vs. 10⁻⁵ cm²/Vs) .
  • Thermal Stability : Bi₁₂GeO₂₀ has a higher melting point (~1050°C) than BSO (~950°C) and BTO (~980°C) .

Eulytite-Type Bismuth Germanate (Bi₄Ge₃O₁₂)

Bi₄Ge₃O₁₂ (eulytite structure, space group I43d) is often confused with Bi₁₂GeO₂₀ due to the shared "BGO" abbreviation. However, their properties diverge significantly:

Property Bi₁₂GeO₂₀ (Sillenite) Bi₄Ge₃O₁₂ (Eulytite) References
Density (g/cm³) ~6.5 (estimated) 7.13
Scintillation Yield Low 8,500 photons/MeV
Radiation Hardness Stable up to 10⁴ Gy Stable up to 5×10⁴ Gy
Crystal Field Heptahedral Bi³⁺ Octahedral Bi³⁺
Applications Electro-optics, ultrasonics Gamma-ray scintillation
  • Synthesis : Bi₄Ge₃O₁₂ is often synthesized hydrothermally (185°C, 24 hours) , while Bi₁₂GeO₂₀ requires high-temperature Czochralski growth .
  • Dielectric Behavior : Bi₁₂GeO₂₀ exhibits temperature-dependent dielectric relaxation absent in Bi₄Ge₃O₁₂ .

Other Bismuth Germanates

  • Bi₂GeO₅ : A metastable phase with ferroelectric properties (Curie temperature ~650 K), synthesized in glass matrices . Unlike Bi₁₂GeO₂₀, it lacks cubic symmetry and optical activity.

Preparation Methods

Role of NaOH Concentration

NaOH concentration critically influences nucleation and growth kinetics:

  • 3 M NaOH : Promotes spherical morphologies via rapid nucleation, limiting facet-specific growth.

  • 5 M NaOH : Favors tetrahedral structures with exposed {111} facets due to slower growth rates, enhancing photocatalytic activity by 2.3× compared to spheres.

Temperature and Time Dependence

Reaction temperatures below 160°C yield incomplete crystallization, while exceeding 200°C induces phase impurities. Optimal crystallinity occurs at 180°C with a 24-hour dwell time, as shorter durations (≤12 hours) produce amorphous intermediates.

Polymeric Precursor Route

The polymeric precursor (Pechini) method enables homogeneous doping and low-temperature synthesis. A recent study synthesized Eu-doped Bi₁₂GeO₂₀ by dissolving Bi(NO₃)₃, GeO₂, and Eu(NO₃)₃ in HNO₃, followed by chelation with tartaric acid. The gel formed at 100°C was annealed at 850°C for 4 hours, yielding phase-pure Bi₁₂GeO₂₀ with a cubic structure (a = 10.5186 Å).

Chelation and Thermal Decomposition

Tartaric acid forms stable complexes with Bi³⁺ and Ge⁴⁺, preventing premature precipitation. Thermogravimetric analysis reveals three mass loss stages:

  • <200°C : Evaporation of residual solvents (15% mass loss).

  • 200–500°C : Decomposition of organic ligands (40% mass loss).

  • 500–850°C : Crystallization of Bi₁₂GeO₂₀ (negligible mass loss).

Dopant Incorporation

Eu³⁺ substitution at Bi³⁺ sites alters lattice parameters linearly with doping concentration (Table 1). At 10% Eu, the lattice expands by 0.07%, inducing compressive strain that enhances magnetic coercivity by 18%.

Table 1: Lattice Parameters of Eu-Doped Bi₁₂GeO₂₀

Eu Concentration (%)Lattice Constant (Å)Volume (ų)
010.51861163.78
210.61751196.92
510.51881163.85
1010.51951164.08

Czochralski Crystal Growth

Single-crystal Bi₁₂GeO₂₀ for optoelectronic applications is grown via the low-thermal-gradient Czochralski (LTG Cz) technique. A Bi₂O₃-GeO₂ eutectic melt (molar ratio 4:1) is held at 1050°C in an iridium crucible, with a pulling rate of 1–2 mm/h and rotation speed of 10–15 rpm.

Thermal Gradient Optimization

Axial temperature gradients below 20°C/cm minimize thermal stress, reducing dislocation densities to <10³ cm⁻². Radial gradients >30°C/cm, however, induce facet formation and compositional striations.

Dopant Segregation

Eu³⁺ incorporation follows the effective segregation coefficient k = 0.8, leading to a 20% concentration gradient along the crystal length. Post-growth annealing at 600°C for 48 hours homogenizes dopant distribution, narrowing photoluminescence linewidths by 35%.

Coprecipitation and pH Control

While originally developed for Bi₄Ge₃O₁₂, coprecipitation methods can be adapted for Bi₁₂GeO₂₀ by adjusting stoichiometric ratios. A Bi(NO₃)₃-GeO₂ solution (4:3 molar ratio) is precipitated at pH 2.5–5.0 using NH₄OH, followed by aging at 70–120°C.

pH-Dependent Phase Stability

  • pH < 1.0 : GeO₂ dissolves as H₂GeO₃, destabilizing Bi₁₂GeO₂₀.

  • pH 2.5–4.0 : Co-precipitation of Bi and Ge complexes yields phase-pure Bi₁₂GeO₂₀.

  • pH > 5.0 : BiOCl impurities form, reducing yield by ≤40%.

Washing and Calcination

Post-precipitation washing with 0.1 M HNO₃ removes residual NH₄⁺, while calcination at 600°C for 2 hours eliminates hydroxyl defects, increasing photoconductivity by 50%.

Comparative Analysis of Synthesis Methods

Table 2: Method-Specific Properties of Bi₁₂GeO₂₀

MethodCrystallinityMorphology ControlDopant HomogeneityScalability
HydrothermalPolycrystallineHighModerateMedium
Polymeric PrecursorPolycrystallineLowHighHigh
CzochralskiSingle-crystalNoneLowLow
CoprecipitationPolycrystallineModerateModerateHigh

Q & A

Basic Research Questions

Q. What synthesis methods optimize the purity and stoichiometry of Bi₁₂GeO₂₀ crystals?

  • Methodology : Use a factorial experimental design (e.g., 2³ design) to evaluate parameters like heating rate, maximum temperature, and soaking time during solid-state synthesis. Pre-melt Bi₂O₃ and GeO₂ separately to reduce impurities, as Bi₂O₃ achieves 95.5% purity in 45 minutes compared to GeO₂’s 80.6% in 58 minutes . Thermodynamic modeling ensures phase stability.
  • Data : Bi₂O₃ melts faster (45 min) than GeO₂ (58 min), with higher purity (95.5% vs. 80.6%) .

Q. How can optical activity and Faraday rotation in Bi₁₂GeO₂₀ be experimentally characterized?

  • Methodology : Measure optical rotation and magneto-optical effects across 430–800 nm using polarized light spectroscopy. Fit data to dispersion models (e.g., Drude-Lorentz) to correlate crystal structure with optical anisotropy .
  • Data : Faraday rotation peaks in visible spectra (480 nm) align with scintillation emission .

Advanced Research Questions

Q. How do contradictions arise in modeling optical activity data for Bi₁₂GeO₂₀, and how can they be resolved?

  • Methodology : Compare experimental optical rotation spectra with computational models (DFT or molecular dynamics). Discrepancies often stem from unaccounted defects or inhomogeneous strain. Use high-resolution XRD or TEM to validate structural assumptions .
  • Data : Bi₁₂GeO₂₀ exhibits cubic symmetry, but local distortions may affect optical anisotropy .

Q. What advanced techniques enable nanoscale phase and orientation analysis of Bi₁₂GeO₂₀?

  • Methodology : Employ 4D-STEM with pixelated detectors to map crystal orientation and phase distribution. Pair with EDS for elemental validation. This approach resolves grain boundaries and defects in thin films .
  • Data : TESCAN TENSOR achieves <5 nm spatial resolution in phase mapping .

Q. How can dark resistivity measurements inform Bi₁₂GeO₂₀’s performance in electro-optic devices?

  • Methodology : Adapt high-voltage pulse techniques (e.g., kV pulses with variable widths) to measure resistivity in undoped/doped crystals. Account for surface leakage currents using guard-ring electrodes .
  • Challenges : Resistivity varies with oxygen vacancies; annealing in controlled atmospheres reduces inconsistencies .

Application-Oriented Questions

Q. What methodologies improve Bi₁₂GeO₂₀’s performance in gamma-ray detection?

  • Methodology : Optimize crystal growth (Czochralski method) to minimize defects. Test radiation hardness by exposing samples to 5×10⁴ Gy doses and monitor scintillation stability. Use BGO detectors in segmented arrays for high-energy physics experiments .
  • Data : Bi₁₂GeO₂₀ emits 8,500 photons/MeV with 480 nm peak emission .

Safety and Handling

Q. What safety protocols mitigate risks when handling Bi₁₂GeO₂₀ powders?

  • Methodology : Use PPE (gloves, N95 masks, goggles) to prevent inhalation/contact. Store waste in sealed containers for professional disposal. Avoid strong acids/bases to prevent hazardous reactions .
  • Data : Inhalation causes respiratory irritation; LD₅₀ (oral, rat) >2,000 mg/kg .

Data Contradictions and Validation

Q. Why do thermal conductivity values for Bi₁₂GeO₂₀ vary across studies?

  • Resolution : Standardize measurement conditions (e.g., laser flash analysis vs. steady-state methods). Reference correlations for liquid Bi/Ge (deviations ≤16%) provide baselines for solid-phase extrapolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.